4-(Diphenylmethyl)-2,6-diethylphenol
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Overview
Description
4-(Diphenylmethyl)-2,6-diethylphenol is an organic compound characterized by a phenolic structure with two ethyl groups at the 2 and 6 positions and a diphenylmethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-2,6-diethylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-diethylphenol with diphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)-2,6-diethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(Diphenylmethyl)-2,6-diethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenolic hydroxyl groups.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)-2,6-diethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. The diphenylmethyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Lacks the phenolic hydroxyl group and ethyl substituents.
2,6-Diethylphenol: Lacks the diphenylmethyl group.
4-Hydroxybenzophenone: Contains a carbonyl group instead of the diphenylmethyl group.
Uniqueness
4-(Diphenylmethyl)-2,6-diethylphenol is unique due to the combination of its phenolic hydroxyl group, diphenylmethyl group, and ethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61175-87-9 |
---|---|
Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-benzhydryl-2,6-diethylphenol |
InChI |
InChI=1S/C23H24O/c1-3-17-15-21(16-18(4-2)23(17)24)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-16,22,24H,3-4H2,1-2H3 |
InChI Key |
HRAJWMWMXDWSBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1O)CC)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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